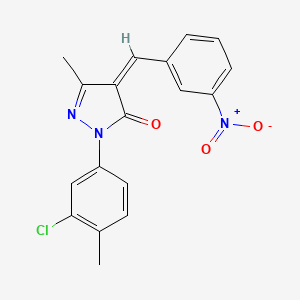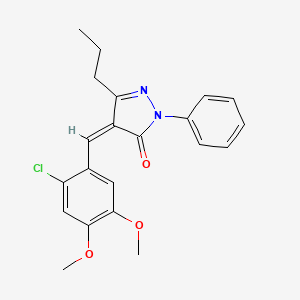![molecular formula C27H24N2O4 B5915617 ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5915617.png)
ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate, also known as ethyl 4-[N-(2-cinnamoylamino-3-phenylacryloyl)-N-phenylamino]benzoate, is a synthetic compound that has been the focus of several scientific studies. This compound belongs to the class of benzamides and is known for its potential applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to possess potent antitumor activity against several cancer cell lines. In addition, this compound has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate in lab experiments is its potent anti-inflammatory and analgesic effects. This compound can be used to study the mechanisms of inflammation and pain, as well as to develop new therapies for these conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate. One potential direction is to investigate its potential applications in the treatment of inflammatory and pain-related disorders, such as arthritis and neuropathic pain. Another direction is to study its potential as an anticancer agent and to develop new therapies for cancer based on this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo.
Synthesemethoden
The synthesis of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate involves the reaction of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-aminobenzoate with cinnamoyl chloride and N-phenylacrylamide in the presence of a base. The reaction proceeds through an amide bond formation between the amine group of ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate 4-aminobenzoate and the carbonyl group of cinnamoyl chloride. This is followed by a Michael addition reaction between the enamine formed from N-phenylacrylamide and the α,β-unsaturated carbonyl group of the cinnamoyl moiety.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate has been the subject of several scientific studies due to its potential applications in the field of medicine and biotechnology. This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to possess potent antitumor activity against several cancer cell lines.
Eigenschaften
IUPAC Name |
ethyl 4-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-2-33-27(32)22-14-16-23(17-15-22)28-26(31)24(19-21-11-7-4-8-12-21)29-25(30)18-13-20-9-5-3-6-10-20/h3-19H,2H2,1H3,(H,28,31)(H,29,30)/b18-13+,24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMYLFGQGJSTDD-OWCMYSEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(2E)-3-phenyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}prop-2-enoyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915553.png)
![3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915567.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5915570.png)


![5-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915593.png)
![3-(4-chlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5915601.png)

![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-2-thiophenecarboxamide](/img/structure/B5915622.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5915629.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915631.png)